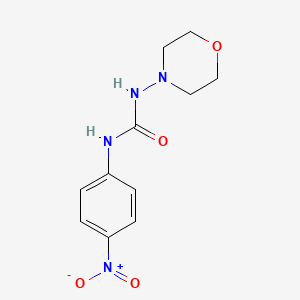

1-Morpholin-4-yl-3-(4-nitrophenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-yl-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-11(13-14-5-7-19-8-6-14)12-9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNBEJSLKXSQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 1 Morpholin 4 Yl 3 4 Nitrophenyl Urea

Retrosynthetic Analysis and Proposed Synthetic Routes

Retrosynthetic analysis of 1-Morpholin-4-yl-3-(4-nitrophenyl)urea involves disconnecting the urea (B33335) functional group to identify plausible starting materials. The most common disconnection is at one of the two C-N bonds of the urea moiety. This leads to several primary synthetic strategies.

Key Synthetic Precursors:

Route A (Isocyanate Pathway): The most direct route involves the reaction between 4-nitrophenyl isocyanate and morpholine (B109124). This method is highly efficient, relying on the high electrophilicity of the isocyanate group. wikipedia.orgcommonorganicchemistry.com

Route B (Phosgene-based Pathway): This approach utilizes 4-nitroaniline (B120555) and morpholine as the nitrogen sources, coupled by phosgene (B1210022) or a safer equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). wikipedia.orgcommonorganicchemistry.com In this method, 4-nitroaniline is typically converted in situ into the reactive 4-nitrophenyl isocyanate. nih.gov

Route C (Carbamate Pathway): This route involves activating one of the amine precursors. For instance, morpholine can be reacted with an activating agent like phenyl chloroformate to form a stable carbamate (B1207046) intermediate. This intermediate is then reacted with 4-nitroaniline to yield the final urea product. commonorganicchemistry.comnih.gov

These routes offer flexibility in precursor selection and reaction conditions, allowing chemists to choose the most suitable pathway based on substrate availability, safety considerations, and desired scale.

Table 1: Comparison of Proposed Synthetic Routes

| Route | Key Precursors | Coupling Agent/Intermediate | General Principle |

|---|---|---|---|

| Route A: Isocyanate | 4-Nitrophenyl Isocyanate + Morpholine | Direct reaction (no coupling agent) | Nucleophilic addition of morpholine to the isocyanate. researchgate.netrsc.org |

| Route B: Phosgene-based | 4-Nitroaniline + Morpholine | Phosgene, Triphosgene, or CDI | In situ formation of 4-nitrophenyl isocyanate or a carbamoyl (B1232498) chloride, followed by reaction with morpholine. wikipedia.orgcommonorganicchemistry.com |

| Route C: Carbamate | 4-Nitroaniline + Activated Morpholine | Phenyl Chloroformate (to form carbamate) | Two-step process involving formation of a morpholine-based carbamate, followed by nucleophilic substitution by 4-nitroaniline. commonorganicchemistry.comresearchgate.net |

Exploration of Novel Synthetic Approaches and Optimized Reaction Conditions

The synthesis of unsymmetrical ureas has evolved from traditional methods to more sustainable and efficient approaches.

Conventional Solution-Phase Syntheses

A typical procedure involves dissolving 4-nitroaniline in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and treating it with a phosgene equivalent in the presence of a non-nucleophilic base like triethylamine. This generates the highly reactive 4-nitrophenyl isocyanate intermediate. Subsequent addition of morpholine to the reaction mixture leads to the formation of this compound. wikipedia.orgcommonorganicchemistry.com Optimization of these conditions focuses on controlling temperature to prevent side reactions and ensuring the sequential addition of reagents to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com Alternative "phosgene-free" methods, such as those using carbamate intermediates or activating agents like S,S-dimethyl dithiocarbonate, offer safer routes to the desired product. nih.govorganic-chemistry.org

Table 2: Hypothetical Optimized Conditions for a Conventional Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4-Nitroaniline | Precursor to the isocyanate intermediate. |

| Coupling Agent | Triphosgene (0.4 eq.) | Safer, solid source of phosgene for in situ isocyanate formation. nih.gov |

| Second Nucleophile | Morpholine (1.0 eq.) | The second amine component for urea formation. |

| Base | Triethylamine (2.2 eq.) | Scavenges HCl produced during isocyanate formation. |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that dissolves reactants and intermediates. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |

| Workup | Aqueous wash and crystallization | Removes salts and purifies the final product. |

Mechanochemical Synthesis and Solvent-Free Reaction Studies

In recent years, mechanochemistry, particularly ball-milling, has emerged as a green and highly efficient alternative to solvent-based synthesis. beilstein-journals.orgrsc.org This technique uses mechanical force to initiate chemical reactions in the solid state, drastically reducing or eliminating the need for hazardous solvents. nih.govrub.demagtech.com.cn The synthesis of ureas is well-suited to mechanochemical methods. beilstein-journals.org

A potential solvent-free synthesis of this compound could involve milling 4-nitrophenyl isocyanate directly with morpholine. beilstein-journals.org Alternatively, a three-component reaction could be performed by milling 4-nitroaniline, a solid carbonyl source like potassium cyanate (B1221674) (KOCN) or triphosgene, and morpholine. beilstein-journals.orgnih.gov These reactions are often faster, produce high yields, and simplify product purification, as the solid product can often be isolated directly from the milling jar. rsc.orgresearchgate.net The use of liquid-assisted grinding (LAG), where a catalytic amount of solvent is added, can sometimes accelerate the reaction while maintaining the environmental benefits of a largely solvent-free process. rsc.org

Table 3: Comparison of Solution-Phase vs. Mechanochemical Synthesis

| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis (Ball-Milling) |

|---|---|---|

| Solvent Usage | High (bulk solvent required) | None or minimal (liquid-assisted grinding). rsc.org |

| Reaction Time | Hours to days | Minutes to hours. rsc.org |

| Energy Consumption | Often requires heating or cooling | Mechanical energy input; can be more energy-efficient overall. rub.de |

| Waste Generation | Significant solvent and workup waste | Minimal waste, simpler workup. beilstein-journals.org |

| Product Isolation | Requires extraction, chromatography | Often direct isolation of solid product. rsc.org |

Investigation of Reaction Mechanisms and Intermediates in Urea Bond Formation

The formation of the urea bond in this compound proceeds through a nucleophilic addition or substitution mechanism, depending on the chosen synthetic route.

Mechanism via Isocyanate Intermediate: This is the most common pathway. It begins with the nucleophilic attack of the secondary amine of morpholine on the highly electrophilic carbonyl carbon of 4-nitrophenyl isocyanate. The electron-withdrawing nitro group on the phenyl ring further increases the electrophilicity of the isocyanate, facilitating the attack. This concerted step involves the formation of a new N-C bond and a proton transfer from the morpholine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. researchgate.netrsc.org

Mechanism via Phosgene/Triphosgene: When triphosgene is used, it first decomposes to form three molecules of highly toxic phosgene. nih.gov 4-nitroaniline then acts as a nucleophile, attacking a phosgene molecule to form a carbamoyl chloride or, more commonly, eliminating HCl to generate the 4-nitrophenyl isocyanate intermediate in situ. wikipedia.orgnih.gov Once the isocyanate is formed, the reaction proceeds as described above, with morpholine performing the nucleophilic attack. Careful control of stoichiometry and reaction conditions is crucial to prevent the second amine (morpholine) from reacting with the phosgene or the symmetrical urea from forming. commonorganicchemistry.com

Mechanism via Amine-Urea Transamidation: In some methods, urea itself can be used as a carbonyl source. This typically requires heat and proceeds via the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (B1221849). nih.gov The primary amine, 4-nitroaniline, can then react with the highly reactive isocyanic acid. This pathway is generally less controlled for producing specific unsymmetrical ureas.

Process Chemistry Considerations and Scalability Assessments

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Safety and Handling: The primary safety concern is the use of phosgene, which is extremely toxic. newdrugapprovals.org While triphosgene is a solid and easier to handle, it generates phosgene during the reaction and requires stringent safety protocols. commonorganicchemistry.comresearchgate.net Isocyanates are also toxic and sensitizers. Therefore, scalable syntheses often favor phosgene-free routes, such as those using activated carbamates or other safer coupling agents. researchgate.netresearchgate.net

Yield, Purity, and Atom Economy: A scalable process must deliver high yields of the product with high purity to minimize costly and complex purification steps like chromatography. nih.gov Reactions that are clean and produce minimal byproducts are preferred. Crystallization is an ideal purification method for large-scale production.

Solvent and Waste Management: Large-scale syntheses generate significant amounts of solvent waste. Green chemistry principles encourage the use of less hazardous solvents, solvent recycling, or, ideally, solvent-free methods. tandfonline.com Mechanochemical synthesis is highly attractive for scalability due to its minimal solvent use and reduced waste streams. rsc.orgnih.gov

Cost and Process Viability: The cost of raw materials, reagents, and energy are critical for commercial viability. The industrial production of urea on a massive scale (the Haber-Bosch and Bosch-Meiser processes) relies on inexpensive feedstocks like ammonia and carbon dioxide. rsc.orggoogle.comnumberanalytics.com For specialty chemicals like the title compound, choosing readily available precursors (4-nitroaniline, morpholine) and avoiding expensive catalysts or reagents is paramount for developing a cost-effective and scalable process. researchgate.net

Advanced Structural Characterization and Supramolecular Architecture Analysis

Single Crystal X-ray Diffraction: Elucidation of Solid-State Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Based on extensive studies of similar N-aryl-N'-substituted ureas and morpholine-containing compounds, a predictive model of the crystal structure of 1-Morpholin-4-yl-3-(4-nitrophenyl)urea can be established. nih.govmdpi.comresearchgate.net

It is anticipated that the compound crystallizes in a centrosymmetric space group, such as P2₁/c, which is common for this class of molecules. The fundamental packing is expected to be dominated by robust hydrogen bonding interactions originating from the urea (B33335) functionality, complemented by other weaker non-covalent forces.

Predicted Crystallographic Data for this compound (Based on analogous structures like 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea and 4-(4-Nitrophenyl)morpholine)

| Parameter | Predicted Value | Justification / Source Analog |

| Crystal System | Monoclinic | Common for related urea derivatives nih.gov |

| Space Group | P2₁/c | Common for related urea derivatives nih.govresearchgate.net |

| Z (Molecules/Unit Cell) | 4 | Typical for the P2₁/c space group nih.govresearchgate.net |

Analysis of Intermolecular Hydrogen Bonding Networks (N—H···O, C—H···O)

The urea group is a powerful hydrogen-bonding motif. In the solid state, it is highly probable that this compound forms a classic one-dimensional hydrogen-bonded chain or tape motif. This network is primarily mediated by N—H···O=C hydrogen bonds, where the N-H group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule. nih.gov

In the crystal structure of the closely related 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, two distinct N—H···O hydrogen bonds define the primary supramolecular assembly. nih.gov One bond forms between the urea N-H and the urea carbonyl oxygen, while the second involves the other urea N-H and an oxygen atom of the nitro group from a neighboring molecule. A similar arrangement is expected for this compound.

Furthermore, weaker C—H···O interactions are anticipated, likely involving the aromatic C-H groups of the nitrophenyl ring and the methylene (B1212753) C-H groups of the morpholine (B109124) ring acting as donors to the oxygen atoms of the nitro and urea groups. mdpi.com These interactions, while weaker, play a crucial role in consolidating the three-dimensional packing.

Predicted Hydrogen Bond Geometry (Based on data from 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea nih.gov)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(urea)—H···O(carbonyl) | ~ 0.91 | ~ 1.99 | ~ 2.89 | ~ 170 |

| N(urea)—H···O(nitro) | ~ 0.90 | ~ 2.28 | ~ 3.16 | ~ 168 |

π-Stacking and Other Non-Covalent Interactions

The electron-deficient 4-nitrophenyl ring is a key participant in non-covalent interactions. Aromatic π–π stacking interactions are expected to be a significant feature in the crystal packing, stabilizing the structure. researchgate.net In the crystal structure of 4-(4-nitrophenyl)morpholine (B78992), these interactions are prominent, with a perpendicular distance between parallel nitrophenyl rings of 3.7721(8) Å. researchgate.netresearchgate.net A similar face-to-face or offset stacking arrangement is predicted for this compound, likely linking the primary hydrogen-bonded chains into layers or a more complex three-dimensional network.

Conformational Analysis of Morpholine and Nitrophenyl Moieties in the Crystal Lattice

Morpholine Moiety: The morpholine ring is consistently observed to adopt a stable, low-energy chair conformation in its crystal structures. researchgate.netresearchgate.net It is therefore predicted that the morpholine ring in this compound will also exhibit a chair conformation.

Nitrophenyl Moiety: The orientation of the nitrophenyl ring relative to the plane of the urea group is a key conformational feature. In related N-aryl-N'-nitrophenyl ureas, the dihedral angle between the two aromatic rings can vary significantly. For instance, in 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, this angle is a relatively small 6.51(9)°. nih.gov This near-coplanarity facilitates the formation of the extended hydrogen-bonded networks. It is plausible that a similar, relatively planar conformation is adopted by this compound to maximize intermolecular hydrogen bonding. Studies on the related 4-(4-nitrophenyl)morpholine indicate that the nitrophenyl group occupies a quasi-equatorial position on the morpholine ring, which minimizes steric hindrance. mdpi.com

Solution-Phase Conformational Dynamics via Advanced Spectroscopic Probes

While single-crystal X-ray diffraction reveals the static, minimum-energy conformation in the solid state, the molecule exhibits dynamic behavior in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D methods like NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in probing the solution-phase conformational preferences and dynamics.

Specific studies on the solution-phase dynamics of this compound are not prominent in the surveyed literature. However, such investigations would likely reveal information about the rotational barriers around the C-N bonds of the urea linkage and the interconversion of the morpholine ring's chair conformer. The equilibrium between different conformers in solution is influenced by the solvent polarity and its ability to form hydrogen bonds, which may differ significantly from the interactions present in the solid-state crystal lattice.

Vibrational Spectroscopy for Key Bond and Functional Group Analysis Indicating Specific Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the strength of intermolecular interactions, particularly hydrogen bonding. The vibrational frequencies of key groups are sensitive to their chemical environment.

For this compound, specific bands in the IR and Raman spectra can be assigned to its constituent functional groups. The positions of the N-H and C=O stretching bands of the urea moiety are particularly informative about the hydrogen-bonding state. In systems with strong N—H···O=C hydrogen bonds, the C=O stretching frequency (Amide I band) is typically observed at a lower wavenumber compared to a "free" carbonyl group. Similarly, the N-H stretching vibrations are broadened and shifted to lower frequencies upon involvement in hydrogen bonding.

Predicted Characteristic Vibrational Frequencies (Based on general data for substituted ureas and nitrophenyl compounds)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Annotation |

| N-H (urea) | Stretching | 3200-3400 | Broad, indicates hydrogen bonding |

| C-H (aromatic) | Stretching | 3000-3100 | Sharp peaks |

| C-H (aliphatic) | Stretching | 2850-2960 | From morpholine ring |

| C=O (urea) | Stretching (Amide I) | 1630-1660 | Lowered by H-bonding |

| N-H (urea) | Bending (Amide II) | 1550-1590 | Coupled with C-N stretch |

| NO₂ (nitro) | Asymmetric Stretching | 1500-1550 | Strong absorption |

| NO₂ (nitro) | Symmetric Stretching | 1330-1370 | Strong absorption |

| C-O-C (morpholine) | Asymmetric Stretching | 1110-1130 | Characteristic ether band |

Theoretical and Computational Chemistry Investigations of 1 Morpholin 4 Yl 3 4 Nitrophenyl Urea

Quantum Chemical Studies (Density Functional Theory - DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in investigating the fundamental properties of molecular systems. These studies provide a static, gas-phase, or solvated-in-silico view of the molecule's electronic structure and associated properties.

The electronic properties of a molecule are dictated by the arrangement of its electrons. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity, electronic transitions, and stability.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. hakon-art.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. hakon-art.com

For 1-Morpholin-4-yl-3-(4-nitrophenyl)urea, the molecular structure suggests a distinct distribution of these orbitals. The nitrophenyl group, with its potent electron-withdrawing nitro (-NO₂) moiety, is expected to dominate the LUMO. The electron density of the LUMO is likely concentrated on this part of the molecule, making it the primary site for nucleophilic attack. Conversely, the HOMO is anticipated to be distributed across the more electron-rich urea (B33335) bridge and the morpholine (B109124) ring.

Studies on analogous compounds, such as N,N'-bis(4-nitrophenyl)urea and other nitrophenyl derivatives, support these predictions. For instance, DFT calculations on similar structures consistently show the LUMO localized on the nitrophenyl ring. semanticscholar.orgtandfonline.com The HOMO-LUMO gap for related nitrophenyl compounds has been calculated to be around 4.0 eV, indicating significant electronic stability coupled with defined reactive sites. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Energies and Properties for Analogous Nitrophenyl Urea Compounds

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating ability |

| ELUMO | ~ -2.5 eV | Electron-accepting ability |

Note: The values presented are representative based on DFT studies of structurally similar nitrophenyl urea derivatives and serve as an estimation for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, highlighting regions prone to electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would be expected to show:

High negative potential around the oxygen atoms of the nitro group and the carbonyl group of the urea moiety. These areas are the most electron-rich and are the primary sites for hydrogen bond donation and interactions with electrophiles.

High positive potential around the hydrogen atoms of the urea's N-H groups. These protons are acidic and are the principal sites for hydrogen bond acceptance.

A moderately negative potential associated with the oxygen atom in the morpholine ring.

This distribution of charge underscores the molecule's capacity for strong intermolecular interactions, particularly hydrogen bonding, which governs its crystal packing and interactions with biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer between filled (donor) and unfilled (acceptor) orbitals, quantifying the stability derived from these interactions. A key aspect of NBO analysis is the calculation of the second-order perturbation energy (E(2)), which indicates the strength of donor-acceptor interactions.

In this compound, significant NBO interactions would include:

Delocalization of the lone pair electrons from the nitrogen atoms of the urea bridge into the antibonding orbital of the carbonyl group (n → π*), which contributes to the planar character of the urea moiety.

Hyperconjugative interactions between the N-H bonds and adjacent π systems.

Charge transfer from the urea and morpholine moieties towards the electron-deficient nitrophenyl ring.

Non-Covalent Interaction (NCI) analysis complements NBO by visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes in real space. An NCI plot would reveal the intramolecular hydrogen bonds that stabilize the molecule's conformation, for instance, between the urea N-H and the morpholine oxygen. Such analyses on related urea derivatives have confirmed the importance of N-H···O hydrogen bonds in stabilizing molecular conformations. tandfonline.com

DFT calculations are highly effective at predicting vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies, specific peaks in an experimental IR or Raman spectrum can be assigned to the corresponding molecular motions (e.g., N-H stretching, C=O stretching, NO₂ asymmetric stretch).

For this compound, key predicted vibrational modes would include:

N-H stretching vibrations of the urea group, typically in the 3300-3500 cm⁻¹ range.

C=O stretching of the urea carbonyl, expected around 1650-1700 cm⁻¹.

Asymmetric and symmetric NO₂ stretching from the nitrophenyl group, usually appearing near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-O-C stretching of the morpholine ring.

Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The primary electronic transition for this molecule would likely be a π → π* transition involving the aromatic nitrophenyl ring, significantly influenced by charge transfer from the urea-morpholine donor portion of the molecule.

Molecular Dynamics Simulations: Conformational Stability and Solvent Effects

While quantum chemical studies provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations can reveal its conformational flexibility, stability, and interactions with its environment, such as a solvent. nih.govmdpi.com

The this compound molecule has several rotatable bonds, leading to multiple possible conformations. The morpholine ring itself can exist in chair or boat conformations, with the chair form being significantly more stable. nih.gov MD simulations would be critical for:

Determining the preferred conformation: Exploring the rotational energy barriers around the C-N bonds connecting the urea bridge to the morpholine and nitrophenyl rings.

Assessing conformational stability: Studies on urea derivatives show that intramolecular hydrogen bonds play a key role in stabilizing specific conformers. mdpi.com Simulations can quantify the stability of different conformers in various environments.

Analyzing solvent effects: In a solvent like water or DMSO, MD simulations can model the explicit interactions between the solute and solvent molecules. This is crucial for understanding how the solvent shell organizes around the molecule and how it affects conformational preferences and reactivity. For instance, water molecules would form strong hydrogen bonds with the urea N-H groups and the carbonyl and nitro oxygen atoms.

Prediction of Reactivity, Selectivity, and Reaction Pathways

The computational data gathered from DFT and other methods can be used to predict the molecule's reactivity. Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of chemical behavior. hakon-art.com

Table 2: Key Global Reactivity Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. A lower value indicates higher reactivity as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. A higher value suggests it is a good electron acceptor. hakon-art.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. rjpn.org |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of the molecule to attract electrons. |

Note: These descriptors provide a framework for comparing the reactivity of different molecules.

Based on these descriptors and the electronic structure analysis, this compound is predicted to be a moderately reactive molecule. The nitrophenyl ring is the clear electrophilic center, susceptible to nucleophilic attack, while the urea N-H protons are the most likely sites for deprotonation by a strong base.

Computational chemistry can also be used to explore potential reaction pathways, such as hydrolysis or metabolic transformations. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a theoretical basis for reaction mechanisms and kinetics.

Investigation of in Vitro Bioactivity and Mechanistic Understanding

Enzyme Inhibition Studies (In Vitro, Mechanistic Focus)

Carbonic Anhydrase Inhibition Mechanisms

There are no available scientific reports or data concerning the inhibitory activity or mechanistic interaction of 1-Morpholin-4-yl-3-(4-nitrophenyl)urea with carbonic anhydrase isoforms.

α-Amylase and α-Glucosidase Inhibition

An extensive search of scientific literature did not yield any studies on the potential for this compound to inhibit α-amylase or α-glucosidase. Consequently, no data on its inhibitory concentration or mechanism is available.

Urease Enzyme Interaction Studies

There is no specific research available that investigates the interaction between this compound and the urease enzyme. Therefore, its inhibitory potential and mechanism against urease are undocumented.

No published data from in vitro screening studies for this compound against bacterial or fungal strains were found.

Antimicrobial Activity Screening and Mechanism of Action (In Vitro)

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Information regarding the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria is not available in the reviewed literature. As a result, no data tables of minimum inhibitory concentrations (MIC) or zones of inhibition can be provided.

Receptor Binding Studies (In Vitro and Computational Docking)

The biological activity of a compound is intrinsically linked to its ability to bind to specific molecular targets within a biological system. For novel chemical entities like this compound, both in vitro binding assays and computational docking simulations are pivotal in elucidating these interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the energetics of the interaction.

Studies on analogous urea-containing compounds have demonstrated their potential to interact with a variety of receptors and enzymes. For instance, various urea (B33335) derivatives have been identified as potential antimicrobial agents, with molecular docking studies revealing their interactions with bacterial enzymes such as enoyl-(acyl-carrier-protein) reductase (ENR) and penicillin-binding proteins (PBPs). nih.govnih.gov Phenyl-urea based molecules, in particular, have been shown to target PBP4 in Staphylococcus aureus, a key enzyme in cell wall synthesis and a factor in antibiotic resistance. nih.gov

Furthermore, diaryl urea compounds, which share a structural resemblance to this compound, have been investigated as anticancer agents. nih.govresearchgate.net Docking studies of these compounds have been performed on targets like B-Raf, a serine/threonine-protein kinase that is often mutated in cancer. researchgate.net The urea functionality is a key pharmacophore in many kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of these enzymes.

In the context of anti-inflammatory research, morpholine-containing derivatives have been docked against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. rsc.org These studies suggest that the morpholine (B109124) ring can engage in favorable interactions within the active sites of these enzymes.

Given these precedents, a hypothetical molecular docking study of this compound would likely explore its binding affinity to a range of targets implicated in microbial infections, cancer, and inflammation. The predicted binding energies from such simulations would provide a quantitative measure of the interaction strength, helping to prioritize targets for further experimental validation. The following table illustrates potential targets and the nature of interactions that could be anticipated based on studies of similar compounds.

| Potential Target Class | Example Target | Predicted Interacting Moieties of this compound | References |

| Bacterial Enzymes | Penicillin-Binding Protein 4 (PBP4) | Urea, Nitrophenyl | nih.gov |

| Kinases | B-Raf | Urea, Phenyl, Morpholine | researchgate.net |

| Inflammatory Enzymes | iNOS, COX-2 | Morpholine, Phenyl | rsc.org |

Identification of Key Binding Motifs and Residues

The stability of a ligand-receptor complex is determined by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The identification of key binding motifs within the ligand and the specific amino acid residues in the receptor's active site that participate in these interactions is crucial for understanding the mechanism of action and for guiding further drug design efforts.

The urea moiety is a central feature of this compound and is well-known for its ability to act as both a hydrogen bond donor and acceptor. nih.gov In numerous studies of urea-based inhibitors, the two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows for the formation of a bidentate hydrogen bond interaction with the protein backbone in the hinge region of many kinases, a common binding motif for this class of inhibitors.

The 4-nitrophenyl group can participate in various interactions. The nitro group is a strong electron-withdrawing group and can form hydrogen bonds or electrostatic interactions. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

The morpholine ring, while generally considered to be a polar and hydrophilic moiety, can also participate in hydrophobic interactions. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor.

Based on docking studies of analogous compounds, a table of potential key interacting residues can be compiled. For example, in the case of phenyl-urea inhibitors of PBP4, interactions with specific serine and threonine residues in the active site have been noted. nih.gov Similarly, for diaryl urea kinase inhibitors, interactions with conserved residues in the hinge region are critical for activity.

| Potential Target | Key Interacting Residues (Hypothetical) | Type of Interaction | Involved Moiety of the Compound | References |

| Kinase (e.g., B-Raf) | Cysteine, Aspartate, Phenylalanine | Hydrogen bond, π-π stacking | Urea, Nitrophenyl | researchgate.net |

| Bacterial Enzyme (e.g., PBP4) | Serine, Threonine | Hydrogen bond | Urea | nih.gov |

| Inflammatory Enzyme (e.g., COX-2) | Arginine, Valine, Serine | Hydrophobic, Hydrogen bond | Morpholine, Phenyl | rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Correlation of Structural Features with Observed In Vitro Biological Activity

A comprehensive search for in vitro biological activity data for 1-Morpholin-4-yl-3-(4-nitrophenyl)urea did not yield specific inhibitory concentrations (e.g., IC₅₀ values) or other quantitative measures of activity against named biological targets. Research on analogous compounds provides a general framework for understanding how each component of the molecule might contribute to biological activity.

For instance, studies on various phenylurea derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov The activity is often dictated by the nature and position of substituents on the phenyl rings. The urea (B33335) moiety itself is a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets. nih.gov

In the case of this compound, the key structural features are:

The 4-nitrophenyl group: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and potentially engage in specific interactions with a target protein.

The urea linker: This central group is a potent hydrogen bond donor and acceptor, often crucial for anchoring the molecule within a binding site. nih.gov

The morpholine (B109124) ring: This saturated heterocycle can influence solubility, metabolic stability, and spatial arrangement. Its oxygen and nitrogen atoms can also participate in hydrogen bonding.

Without experimental data for the specific compound, a data table correlating its structural features to observed activity cannot be generated.

Rational Design Principles for Derivatives with Modulated Biological Response or Specific Properties

Based on general medicinal chemistry principles applied to urea derivatives, several strategies could be employed for the rational design of analogs of this compound:

Modification of the Nitrophenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Replacing the nitro group with other electron-withdrawing or electron-donating groups would modulate the electronic landscape of the molecule. For example, substituting with halogens or trifluoromethyl groups could enhance hydrophobic interactions and potentially increase potency, a strategy seen in many diaryl urea inhibitors. nih.gov

Alteration of the Urea Linker: While the core urea structure is often essential for activity, modifications such as N-methylation can alter the hydrogen bonding capacity and conformational flexibility, which may impact selectivity and pharmacokinetic properties.

These design principles are hypothetical in the absence of a known biological target and activity for the parent compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model, a dataset of structurally related compounds with corresponding, quantitatively measured biological activity is required.

No QSAR studies specifically including this compound were found in the reviewed literature. While QSAR models have been developed for various classes of diaryl urea derivatives, these models are specific to the training set of compounds and the biological endpoint measured. nih.gov Applying such models to this compound would be speculative and scientifically invalid without experimental validation. The development of a predictive QSAR model for this compound would first necessitate the synthesis and biological testing of a diverse series of its analogs.

Exploration of Other Advanced Applications

Supramolecular Chemistry and Self-Assembly for Material Science

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to understanding the material properties of urea-based compounds. The ability of 1-Morpholin-4-yl-3-(4-nitrophenyl)urea to form ordered structures through self-assembly is a key area of research.

The design of low molecular weight organogelators often relies on the directional and predictable nature of hydrogen bonds. The urea (B33335) moiety is a powerful functional group for this purpose, capable of forming one-dimensional hydrogen-bonded tapes. In the case of this compound, the two N-H groups of the urea can engage in double hydrogen bonding with the carbonyl oxygen of an adjacent molecule. This interaction promotes the formation of extended, fibrous networks that can immobilize solvent molecules, leading to gel formation.

Crystal engineering focuses on the rational design of crystalline solids with desired properties. The specific arrangement of molecules, or crystal packing, is dictated by intermolecular forces. For this compound, the combination of N-H···O=C hydrogen bonds from the urea group, potential C-H···O interactions involving the morpholine (B109124) and phenyl rings, and π-π stacking interactions between the nitrophenyl groups are the primary drivers in the formation of its crystal lattice. Researchers in this field study how these interactions guide the assembly of the molecule into specific, stable crystalline architectures.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical phenomenon in materials science and pharmaceuticals. Each polymorph can have different physical properties, such as stability, solubility, and in the case of functional materials, different electronic or optical characteristics. Control over which polymorph is formed during crystallization can be achieved by manipulating supramolecular interactions. For instance, the crystallization of a specific polymorph of a substance can be directed by using a gel matrix formed by a structurally similar molecule. In such a scenario, the gel fibers act as a template, where the conformational matching and periodic structure of the gelator guide the assembly of the target molecule into a desired, often metastable, polymorph. While specific studies on this compound as a template for polymorph control are not detailed, the underlying principles of using urea-based gelators to influence crystallization are well-established.

Anion Recognition and Sensing Applications

The urea functional group is a well-known and effective motif for the recognition and sensing of anions. The two N-H protons of the urea are sufficiently acidic to form strong hydrogen bonds with anionic guest species. The presence of the electron-withdrawing 4-nitrophenyl group in this compound enhances the acidity of these N-H protons, thereby strengthening their ability to bind anions.

This binding event can be transduced into a detectable signal for sensing applications. For example, upon binding an anion, changes can occur in the UV-visible absorption spectrum or the fluorescence emission of the molecule. These changes form the basis of optical sensors. The design of such receptors involves creating a binding pocket that is complementary in size, shape, and electronic character to the target anion. The efficiency of urea-based receptors depends on the presence of two nearby N-H groups that can chelate a spherical anion or donate parallel hydrogen bonds to the oxygen atoms of an oxoanion.

Non-Linear Optical (NLO) Properties and Potential Optoelectronic Applications

Materials with significant non-linear optical (NLO) properties are vital for modern technologies like telecommunications, optical computing, and frequency conversion. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, are promising candidates for NLO applications.

In this compound, the morpholine group can be considered an electron-donating group (D), and the nitrophenyl group is a strong electron-acceptor (A). These are linked through the urea moiety which can be part of the π-conjugated system. This intramolecular charge transfer character is a key requirement for a high second-order NLO response, also known as the first hyperpolarizability (β). The magnitude of this response in urea derivatives is influenced by the strength of the donor and acceptor groups and the nature of the conjugated bridge.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. The calculated hyperpolarizability values can indicate whether a molecule is a good candidate for applications such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. The suitability of such materials for optoelectronic devices also depends on factors like thermal stability and transparency in the relevant regions of the electromagnetic spectrum.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Chemical Science

The study of 1-morpholin-4-yl-3-(4-nitrophenyl)urea has established it as a compound of significant interest, primarily due to its molecular architecture which combines three key pharmacophores: a urea (B33335) linker, a morpholine (B109124) ring, and a nitrophenyl group. The urea moiety is well-established in medicinal chemistry for its ability to form stable, directional hydrogen bonds with protein targets, a feature central to the activity of numerous approved drugs. nih.gov The incorporation of the morpholine ring, a common building block in biologically active compounds, further enhances its potential as a scaffold for drug discovery. researchgate.net

Key contributions from the initial characterization of this compound lie in its successful synthesis, likely achieved through established methodologies such as the reaction of a corresponding isocyanate with an amine, and its structural elucidation. nih.gov The presence of the 4-nitrophenyl group is particularly notable; it not only influences the electronic properties of the molecule but also serves as a versatile chemical handle for subsequent structural modifications, such as reduction to an amino group for further derivatization. mdpi.com The foundational research into this compound provides a validated starting point for more extensive investigations into its potential applications.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its promising structure, a significant knowledge gap exists regarding the comprehensive biological profile of this compound. The primary unexplored avenue is the systematic evaluation of its activity against a broad range of biological targets. While its structural components are suggestive of bioactivity, empirical data is lacking.

Specific knowledge gaps include:

Enzyme Inhibition Profile: The compound has not been screened against key enzyme families where urea and morpholine derivatives have shown promise, such as kinases, proteases, and in particular, Dipeptidyl Peptidase-4 (DPP-4). nih.govfrontiersin.org DPP-4 is a crucial enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. wikipedia.orgwikipedia.org

Anticancer Activity: Many urea-based compounds function as anticancer agents. frontiersin.org The cytotoxic potential of this compound against a panel of human cancer cell lines remains to be determined.

Antimicrobial Properties: The individual components suggest potential antimicrobial activity, but this has not been experimentally verified.

Detailed Structural Biology: While the crystal structure of related fragments like 4-(4-nitrophenyl)morpholine (B78992) has been determined, the specific three-dimensional conformation and intermolecular interactions of the complete urea compound are unknown. mdpi.comresearchgate.net This information is critical for understanding its interaction with potential biological targets.

Physicochemical Properties: A comprehensive analysis of properties such as solubility, stability, and lipophilicity has not been reported. These parameters are essential for assessing its drug-likeness.

Prospective Research Trajectories for this compound and its Analogs

Future research should be directed towards systematically exploring the potential of this compound and its derivatives. A multi-pronged approach is recommended to build upon the initial findings and address the identified knowledge gaps.

Table 1: Prospective Research Trajectories

| Research Area | Specific Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Biological Screening | To identify primary biological targets. | High-throughput screening against enzyme panels (kinases, proteases, DPP-4) and cancer cell lines. | Discovery of novel enzyme inhibitors or cytotoxic agents. nih.govfrontiersin.orgresearchgate.net |

| Medicinal Chemistry | To establish Structure-Activity Relationships (SAR). | Synthesize a library of analogs by modifying the phenyl ring (e.g., varying substituents) and the morpholine moiety. | Optimization of potency and selectivity for identified biological targets. |

| Structural Biology | To elucidate the binding mode with a target protein. | X-ray crystallography or cryo-electron microscopy of the compound in complex with its target. | Rationalization of biological activity and guidance for future analog design. |

| Materials Science | To investigate potential for novel materials. | Exploration of polymerization capabilities and self-assembly properties, particularly through hydrogen bonding networks. | Development of new polymers or supramolecular structures with unique properties. nih.gov |

A primary focus should be the investigation of its potential as a DPP-4 inhibitor, given that many compounds in this class feature heterocyclic motifs. nih.govresearchgate.net Furthermore, creating a library of analogs by reducing the nitro group to an amine and subsequently forming amides or sulfonamides could yield derivatives with enhanced biological activity and diverse physicochemical properties.

Broader Impact on Rational Drug Design and Material Innovation

The systematic study of this compound and its analogs holds the potential for a broader impact beyond the compound itself. Success in identifying a potent biological activity, for instance as a kinase or DPP-4 inhibitor, would validate this specific combination of chemical motifs as a privileged scaffold in drug discovery. This could inspire the development of new classes of therapeutics based on the morpholinyl-phenyl-urea core. nih.govfrontiersin.org

The exploration of this scaffold contributes to the fundamental understanding of structure-activity relationships, providing valuable data for computational models used in rational drug design. The insights gained from how this molecule interacts with biological targets can inform the design of future drugs with improved efficacy and selectivity. researchgate.net

In the realm of material innovation, the strong hydrogen-bonding capabilities of the urea function could be exploited. nih.gov Investigations into the self-assembly and polymerization of this compound and its derivatives could lead to the creation of novel supramolecular structures or functional polymers, contributing to the development of new materials with applications in fields ranging from nanotechnology to biomedical engineering.

Q & A

Basic: What synthetic routes are available for 1-Morpholin-4-yl-3-(4-nitrophenyl)urea, and what are the critical reaction parameters?

Answer:

The compound is typically synthesized via condensation reactions between morpholine derivatives and 4-nitrophenyl isocyanate or chloroformate intermediates. For example, analogous urea derivatives (e.g., 1-(4-chlorophenyl)-3-morpholin-4-ylurea) are synthesized by reacting 4-aminomorpholine with (4-chlorophenyl)carbamoyl chloride in refluxing ethanol . Key parameters include:

- Reagent stoichiometry : Excess carbamoyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine.

- Temperature : Reflux conditions (~78°C for ethanol) optimize reaction kinetics.

- Workup : Isolation via filtration or extraction after neutralization (e.g., NaHCO₃) removes unreacted reagents .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds:

- Crystallization : Slow evaporation of DMSO or ethanol solutions yields diffraction-quality crystals.

- Data collection : SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with R-factors < 0.05 indicating high precision .

- Key structural features :

- The morpholine ring adopts a chair conformation (C–C bond lengths: ~1.50 Å, N–C–C angles: ~109.5°) .

- Urea carbonyl groups participate in N–H⋯O hydrogen bonds (e.g., N–H distance: 0.86 Å; O⋯N distance: 2.89 Å), stabilizing crystal packing .

Supplementary methods : FT-IR confirms urea C=O stretches (~1640–1680 cm⁻¹), while ¹H NMR resolves morpholine protons (δ 3.6–3.8 ppm) and nitrophenyl aromatic signals (δ 7.8–8.2 ppm) .

Advanced: How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

Answer:

In the crystal lattice, N–H⋯O hydrogen bonds between urea groups and morpholine oxygen atoms drive dimerization (e.g., inversion dimers with centroid distances of ~3.5 Å) . Computational analysis (e.g., Hirshfeld surfaces) reveals:

- Hydrogen-bond contribution : ~30% of total crystal packing energy.

- Van der Waals interactions : Nitrophenyl groups engage in π-stacking (interplanar spacing: ~3.6 Å), further stabilizing the lattice .

Implications : These interactions affect solubility and melting behavior, critical for formulation in biological assays.

Advanced: What computational methods predict conformational dynamics of the morpholine ring?

Answer:

Ring puckering coordinates (Cremer-Pople parameters) quantify nonplanar distortions in the morpholine ring. For example:

- Amplitude (Q) : ~0.5 Å for chair conformations.

- Phase angle (θ) : ~180° distinguishes chair from boat conformers .

Molecular dynamics (MD) simulations (e.g., AMBER force field) model ring flexibility in solution, showing chair-to-twist transitions with energy barriers ~2–3 kcal/mol. This flexibility may influence ligand-receptor binding in pharmacological studies .

Data Contradiction: How to resolve discrepancies in reported crystallographic data for urea derivatives?

Answer:

Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) often arise from:

- Data quality : High-resolution (< 0.8 Å) datasets reduce errors in SHELXL refinement .

- Thermal motion : Anisotropic displacement parameters (ADPs) must be refined to account for dynamic disorder.

- Software choice : SHELX (Rigaku) vs. WinGX (ORESTE) may yield slight variations in H-bond geometries .

Best practices : Cross-validate with spectroscopic data (e.g., NMR coupling constants) and DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Advanced: What safety considerations are critical when handling this compound?

Answer:

While toxicity data for this specific compound are limited, structurally related urea derivatives (e.g., Pyrinuron, CAS 53558-25-1) exhibit acute toxicity (oral rat LD₅₀: 12.3 mg/kg) . Recommended precautions:

- PPE : Nitrile gloves, lab coat, and fume hood use (≥0.5 m/s airflow).

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.